molecular formula C11H9NOS B433997 N-phenyl-3-thiophenecarboxamide CAS No. 55797-29-0

N-phenyl-3-thiophenecarboxamide

Cat. No.: B433997
CAS No.: 55797-29-0
M. Wt: 203.26g/mol
InChI Key: WTLVFDPWZHDSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-3-thiophenecarboxamide is a chemical compound of significant interest in scientific research, particularly within the fields of chemical ecology and medicinal chemistry. This compound belongs to a class of phenylthiophenecarboxamides that have been identified as potent antagonists of the insect Olfactory Receptor co-receptor (Orco) subunit . Orco is a highly conserved and essential component of insect odorant receptor complexes, making it a promising target for the development of novel insect behavior modifiers . Research on structural analogs demonstrates that these antagonists can competitively inhibit receptor activation by Orco agonists and, importantly, non-competitively inhibit activation by natural odorants . This dual mechanism of action can effectively disrupt odorant-mediated behaviors in insects, such as host-seeking and oviposition, suggesting broad potential applicability for managing disease-transmitting or crop-pest insect species . Furthermore, the core thiophenecarboxamide structure is a recognized pharmacophore in antimicrobial research. Various synthetic analogs of thiophenecarboxamide have been synthesized and evaluated for their bioactivity, showing promising antibacterial effects against organisms like Staphylococcus aureus and Escherichia coli . The structural versatility of this scaffold allows for derivatization, enabling researchers to explore a wide chemical space for optimizing potency and specificity for various research applications . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55797-29-0

Molecular Formula

C11H9NOS

Molecular Weight

203.26g/mol

IUPAC Name

N-phenylthiophene-3-carboxamide

InChI

InChI=1S/C11H9NOS/c13-11(9-6-7-14-8-9)12-10-4-2-1-3-5-10/h1-8H,(H,12,13)

InChI Key

WTLVFDPWZHDSCG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N Phenyl 3 Thiophenecarboxamide and Its Analogs

Established Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-thiophenecarboxamide and its analogs relies on a foundation of well-established organic reactions. These methods involve the formation of the crucial amide bond and the strategic functionalization of both the thiophene (B33073) and phenyl rings.

Formation of the Carboxamide Linkage

The central feature of this compound is the amide bond connecting the thiophene and phenyl moieties. The most common and direct approach to forming this linkage is through the reaction of a thiophene-3-carboxylic acid with an aniline (B41778) derivative. ontosight.ai This condensation reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Commonly employed methods include:

Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used, often in the presence of an additive such as 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.comnih.gov The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. mdpi.comnih.govrsc.org

Acyl Chloride Method: An alternative route involves converting the thiophene-3-carboxylic acid to its more reactive acyl chloride derivative, usually with thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting thiophene-3-carbonyl chloride is then reacted with the desired aniline in the presence of a base, such as triethylamine (B128534) (TEA) or sodium carbonate, to neutralize the HCl byproduct. mdpi.comgoogle.com

Titanium Tetrachloride (TiCl₄) Mediation: TiCl₄ has been used to mediate the direct condensation of a thiophene carboxylic acid and an amine, providing another effective method for amide bond formation. mdpi.com

The choice of method often depends on the specific substrates, the presence of other functional groups, and the desired reaction scale.

Table 1: Reagents for Carboxamide Linkage Formation

Reagent/MethodRoleTypical ConditionsReference
EDC, DMAPCoupling agent, catalystDichloromethane (DCM), Room Temperature mdpi.comnih.gov
DCC, DMAPCoupling agent, catalystDichloromethane (DCM), Room Temperature mdpi.com
Thionyl Chloride (SOCl₂)Forms acyl chlorideDichloromethane (DCM) mdpi.com
TiCl₄Lewis acid mediatorOne-pot condensation mdpi.com

Thiophene Ring Functionalization Strategies

Modifying the thiophene ring is a key strategy for creating diverse analogs. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution and other functionalization reactions. mdpi.com

Halogenation: Bromination is a common functionalization, often achieved using N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF). clockss.org This introduces a bromine atom, typically at the C5 position if available, which can then serve as a handle for further modifications, such as cross-coupling reactions. mdpi.comclockss.org

Direct C-H Arylation: Palladium-catalyzed direct arylation allows for the introduction of aryl groups onto the thiophene ring without prior halogenation. researchgate.net The regioselectivity of this reaction, for instance at the C3 or C5 position, can be controlled by the reaction conditions and the nature of the directing groups on the substrate. researchgate.net

C-H Aminocarbonylation: This method introduces an amide group directly onto the thiophene ring. For instance, cobalt(III)-catalyzed C-H aminocarbonylation with isocyanates can be used to functionalize thiophenes, with site selectivity controlled by directing groups. rsc.org

Gewald Reaction: For the synthesis of highly substituted 2-aminothiophene-3-carboxamides, the Gewald reaction is a powerful tool. This multicomponent reaction involves the condensation of a ketone or aldehyde with a β-ketonitrile and elemental sulfur in the presence of a base. researchgate.netresearchgate.net

The reactivity of the thiophene ring can also be managed by using blocking groups. For example, an ester substituent at the C2 position has been used to block this highly reactive carbon, directing functionalization to other positions. researchgate.net

Phenyl Ring Derivatization Approaches

Derivatization of the N-phenyl ring is crucial for fine-tuning the properties of the final compound. This is typically achieved by starting with a pre-functionalized aniline or by modifying the phenyl ring after the carboxamide linkage has been formed. A wide array of substituted anilines are commercially available or can be synthesized, allowing for the introduction of various functional groups.

Studies have explored the impact of different substituents on the phenyl ring, including:

Halogens: Fluoro and chloro substituents are well-tolerated at various positions on the phenyl ring. nih.govnih.govnih.gov For instance, mono- and di-fluoro substitutions, as well as chlorine atoms at the ortho and meta positions, have been successfully incorporated. nih.gov

Alkyl and Alkoxy Groups: Simple alkyl groups like methyl and larger groups such as isobutyl have been introduced. nih.govnih.gov Alkoxy groups, for example, methoxy (B1213986) substituents, are also common. nih.gov

Electron-Withdrawing Groups: Groups like trifluoromethyl (-CF₃) have been incorporated to alter the electronic properties of the phenyl ring. nih.govnih.gov

Polar Groups: Hydroxymethyl and hydroxyl groups have been used to introduce more polar functionality. nih.gov

The position of the substituent on the phenyl ring can be critical. For example, some studies have found that while smaller substituents are tolerated at the para-position, larger groups like bromine or isopropyl can lead to a decrease in desired activity in certain biological contexts. nih.gov

Coupling Reactions in Thiophenecarboxamide Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for synthesizing aryl-substituted thiophenecarboxamides. These reactions typically involve coupling a halogenated thiophene precursor with a suitable coupling partner.

Suzuki-Miyaura Coupling: This is one of the most frequently used methods. It involves the reaction of a bromo- or iodo-thiophenecarboxamide with an arylboronic acid or its pinacol (B44631) ester derivative. mdpi.comclockss.orgresearchgate.net The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂, often in the presence of a base like sodium carbonate (Na₂CO₃) or potassium acetate (B1210297) (KOAc) and a suitable solvent system like aqueous DME or DMA. mdpi.comclockss.orgresearchgate.net This method allows for the introduction of a wide variety of substituted aryl and heteroaryl groups at specific positions on the thiophene ring. mdpi.comresearchgate.net

Desulfurative Cross-Coupling: This less common but powerful technique allows for the coupling of thiophenes with Grignard reagents, providing an alternative route to aryl-substituted thiophenes. tum.de

Table 2: Example of Suzuki-Miyaura Coupling Conditions

Catalyst / LigandBaseSolventTemperatureOutcomeReference
Pd(PPh₃)₄Na₂CO₃aq. DME80 °CGood yield for arylboronic acid coupling researchgate.net
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O100 °CEffective for various arylboronic acids mdpi.com
Pd(OAc)₂KOAcDMA150 °CModerate yield in direct arylation researchgate.net

Advanced Synthetic Techniques and Methodological Innovations

To improve efficiency, selectivity, and environmental friendliness, advanced synthetic techniques are being developed and applied to the synthesis of thiophenecarboxamides.

Catalyst Systems for Selective Transformations

The development of novel catalyst systems is at the forefront of synthetic innovation, enabling highly selective and efficient reactions. nih.gov The choice of catalyst and ligands can overcome the inherent reactivity of a substrate to achieve a desired chemo-, regio-, or stereoselectivity. ethz.ch

Palladium Catalysis for Regioselective C-H Functionalization: Specific palladium catalyst systems have been designed for the direct and regioselective arylation of thiophenecarboxamides. For instance, a Pd(OAc)₂/AgOAc system has been used for the C-H arylation at the C3 position of furan- and thiophene-2-carboxamides, directed by a bidentate ligand. researchgate.net This avoids the need for pre-functionalization of the thiophene ring.

Cobalt-Catalyzed C-H Functionalization: Cobalt(III) catalysts have emerged as a more sustainable alternative to precious metals like palladium and rhodium. researchgate.net Microwave-assisted cobalt(III)-catalyzed C-H aminocarbonylation of thiophenes with isocyanates provides an efficient route to thiophenecarboxamides. rsc.org The site selectivity of this reaction can be controlled through the use of directing groups, such as pyridine (B92270) or pyrimidine (B1678525), attached to the thiophene substrate. rsc.orgresearchgate.net This technique significantly shortens reaction times compared to conventional heating. researchgate.net

Structure-Based Design: In the context of developing analogs for specific biological targets, structure-based design is an advanced approach. By using X-ray crystal structures of a target protein in complex with an inhibitor, medicinal chemists can design new analogs with improved properties. acs.org This informed approach guides the synthetic chemist toward targets with a higher probability of success, optimizing the synthetic effort. rsc.org

These advanced methods represent a shift towards more precise and atom-economical synthetic strategies, reducing waste and the number of synthetic steps required to access complex thiophenecarboxamide derivatives. rsc.org

Microwave-Assisted Synthesis in Thiophenecarboxamide Chemistry

Microwave-assisted organic synthesis has been shown to significantly accelerate reaction times and, in some cases, improve yields for the synthesis of thiophenecarboxamides. This technique is particularly effective for the Gewald reaction. Studies have demonstrated that the synthesis of 2-aminothiophene derivatives can be achieved in as little as 30 minutes under microwave irradiation, with yields often surpassing those of conventional heating methods. clockss.org

For example, the reaction of various aldehydes and ketones with cyanoacetamide and sulfur in the presence of a base like pyrrolidine (B122466) in DMF has been optimized under microwave conditions at 50°C, affording the desired 2-aminothiophene products in good to excellent yields. clockss.org This rapid and efficient protocol is highly amenable to the generation of libraries of thiophenecarboxamide precursors.

ReactantsBaseSolventTemperature (°C)Time (min)Yield (%)Reference
Aldehyde/Ketone, Cyanoacetamide, SulfurPyrrolidineDMF503057-95 clockss.org

Continuous Flow Methodologies for Scale-Up Studies

Continuous flow chemistry offers several advantages for the synthesis of chemical compounds, including improved safety, better heat and mass transfer, and simplified scale-up. While a specific continuous flow synthesis for this compound has not been extensively reported, the principles of flow chemistry have been successfully applied to related amidation and arylation reactions, suggesting its feasibility for this target molecule.

Continuous flow amidation has been demonstrated for a variety of substrates, often employing packed-bed reactors with immobilized reagents or catalysts. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and purity. Similarly, the direct arylation of thiophenes has been achieved in continuous flow, providing a scalable method for producing aryl-substituted thiophenes which are key intermediates for some thiophenecarboxamide analogs. The adaptation of these methodologies to the reaction of 3-thiophenecarboxylic acid derivatives with anilines in a flow regime presents a promising avenue for the efficient and scalable production of this compound.

Purification and Isolation Protocols in Research Synthesis

The purification of this compound and its analogs is a critical step in their synthesis to ensure the removal of unreacted starting materials, reagents, and byproducts. The most commonly employed purification techniques are recrystallization and column chromatography.

Recrystallization is an effective method for purifying solid products. The choice of solvent is crucial and is determined by the solubility profile of the target compound. A suitable solvent will dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor. For thiophenecarboxamide derivatives, solvent systems such as ethanol, or mixtures like ethyl acetate/hexanes, have been reported to be effective for recrystallization. rsc.org

Column chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase. For thiophenecarboxamides, silica (B1680970) gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), is optimized to achieve good separation. clockss.orgmdpi.com For basic amine-containing precursors or analogs, the addition of a small amount of a basic modifier like triethylamine to the eluent can prevent tailing and improve separation on silica gel. biotage.com

In some cases, a simple acid-base wash during the work-up procedure can effectively remove certain impurities. For instance, washing the organic extract with a dilute acid solution can remove unreacted basic starting materials like aniline, while a wash with a dilute base can remove acidic byproducts. nih.govmdpi.com

Purification MethodTypical Solvents/Stationary PhasePurposeReference
RecrystallizationEthanol, Ethyl acetate/HexanesPurification of solid products rsc.org
Column ChromatographySilica gel with Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientsSeparation of product from impurities clockss.orgmdpi.com
Acid-Base WashDilute HCl, Dilute NaOHRemoval of basic or acidic impurities nih.govmdpi.com

Theoretical and Computational Investigations of N Phenyl 3 Thiophenecarboxamide

Quantum Chemical Studies

Quantum chemical studies provide a foundational understanding of the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, allow for the precise calculation of molecular structures and electronic characteristics. numberanalytics.com

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. github.io It has been widely applied to determine the optimized geometries and electronic properties of thiophene (B33073) carboxamide derivatives. mdpi.comorientjchem.org

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G**), are used to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. mdpi.comorientjchem.org These calculations provide detailed information on bond lengths and bond angles. orientjchem.orgresearchgate.net It is important to note that theoretical calculations are typically performed for an isolated molecule in the gas phase, which may lead to slight differences when compared to experimental data from the solid phase due to intermolecular interactions. researchgate.net

Beyond geometry, DFT is crucial for understanding the electronic structure. It allows for the calculation of various electronic properties, including the distribution of electron density, which helps in identifying the regions of a molecule that are electron-rich or electron-poor. researchgate.netnih.gov This information is vital for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. mdpi.comajchem-a.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

Parameter Description
HOMO Highest Occupied Molecular Orbital; region of electron donation. mdpi.comresearchgate.net
LUMO Lowest Unoccupied Molecular Orbital; region of electron acceptance. mdpi.comresearchgate.net
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity. numberanalytics.commdpi.com

Torsion Energy Scanning and Conformational Landscape Analysis

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity. Torsion energy scanning is a computational technique used to explore the conformational landscape of a molecule. This involves systematically rotating specific bonds (dihedral angles) and calculating the corresponding energy to identify stable and low-energy conformations.

For a molecule like N-phenyl-3-thiophenecarboxamide, the key rotatable bonds are the amide bond and the bonds connecting the phenyl and thiophene rings to the central carboxamide group. By scanning the potential energy surface associated with the rotation of these bonds, researchers can identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding the flexibility of the molecule and which conformations are most likely to be present under physiological conditions.

Molecular Modeling and Simulation Approaches

While quantum chemical studies focus on the intrinsic properties of a single molecule, molecular modeling and simulation approaches are used to predict how a molecule will interact with its biological target and to study its dynamic behavior. researchgate.net

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. researchgate.netresearchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its target protein. nih.gov

In the context of this compound derivatives, molecular docking studies have been used to predict their interactions with various protein targets. mdpi.com The process involves placing the ligand in the binding site of the protein and using a scoring function to evaluate the different binding poses. researchgate.net These scoring functions estimate the binding free energy, with lower scores generally indicating a more favorable binding interaction. explorationpub.com

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's binding pocket. explorationpub.com For instance, the thiophene ring, being aromatic, can participate in important hydrophobic and stacking interactions within the binding site. nih.gov

Interaction Type Description
Hydrogen Bonds An electrostatic attraction between a hydrogen atom and a more electronegative atom.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings. explorationpub.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its complex with a target protein over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the stability of interactions. biorxiv.org

For this compound derivatives, MD simulations are often performed on the ligand-protein complexes predicted by molecular docking. nih.gov These simulations can assess the stability of the predicted binding pose and the dynamics of the interactions within the binding site. nih.gov A key metric analyzed in MD simulations is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure. mdpi.comnih.gov A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the binding pocket. nih.gov

MD simulations can also provide insights into the flexibility of both the ligand and the protein, revealing how they adapt to each other upon binding. chemrxiv.org This dynamic picture is crucial for a comprehensive understanding of the molecular recognition process and the factors that contribute to binding affinity.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational and statistical methodology used to predict the physicochemical properties of chemical compounds based on their molecular structures. acs.orgnih.gov Unlike its counterpart, Quantitative Structure-Activity Relationship (QSAR) analysis, which focuses on predicting biological activities, QSPR modeling aims to establish a mathematical correlation between the structural features of a molecule, represented by numerical values called molecular descriptors, and a specific physical or chemical property. jetir.org This predictive capability is invaluable in chemical and pharmaceutical research, as it allows scientists to estimate the properties of novel or unsynthesized compounds, thereby guiding the design and prioritization of molecules with desired characteristics. acs.org

For this compound and its derivatives, QSPR and QSAR studies have been instrumental in providing predictive insights into various attributes, from potential therapeutic applications to fundamental chemical behaviors. These models are built by first calculating a wide array of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to create a predictive equation. jetir.orgconicet.gov.ar

Research into thiophenecarboxamide derivatives has explored their potential as antitubercular agents. In one 2D-QSAR study, a model was developed to understand the structural requirements for activity against Mycobacterium tuberculosis. jetir.org The analysis revealed that specific topological, electronic, and spatial parameters significantly influence the compound's efficacy. jetir.org The key descriptors identified in the model highlighted the importance of specific atom types and their electronic environments, as well as the distances between certain atoms within the molecular structure. jetir.org

Significant Descriptors in an Antitubercular QSAR Model for Thiophenecarboxamide Derivatives. jetir.org
DescriptorDescriptionContribution to Activity
SsNH2E-indexElectrotopological state index for a primary amine group (-NH2) on a single bond.Positive
SdOE-indexElectrotopological state index for a doubly-bonded oxygen atom (=O).Positive
T_T_N_7Measures the distance between a nitrogen atom and any other atom separated by 7 bonds.Positive
T_C_N_6Measures the distance between a carbon atom and a nitrogen atom separated by 6 bonds.Negative

In another study focusing on a series of N-(aryl)-2-thiophene-2-ylacetamide derivatives, a QSPR model was developed to predict the partition coefficient (log P), a critical property influencing a drug's pharmacokinetic profile. asianpubs.org The resulting model showed a statistically significant relationship, indicating that substitutions on the phenyl ring that act as hydrogen acceptors have a favorable effect on the partition coefficient. asianpubs.org

Furthermore, QSPR principles are applied in developing models for more complex biological interactions. A study on aromatic amides, a class that includes this compound, successfully created a QSPR model to predict the association constants for forming a complex with a bromide anion. acs.org This model, which used nine molecular descriptors characterizing conformational behavior and electron density distribution, was able to explain 96% of the variance in the experimental data. acs.org The success of this model demonstrates that the QSPR approach can predict these interaction properties with high accuracy at a significantly lower computational cost than standard quantum chemistry calculations. acs.org

Similarly, robust QSAR models have been developed for thiophene derivatives targeting specific enzymes. For instance, a study on inhibitors of Polo-Like Kinase 1 (PLK1) developed a predictive model for 103 thiophene derivatives. conicet.gov.ar One of the key aspects of building a reliable model is its predictive power, which is assessed by its ability to accurately determine the activity of compounds not used in the model's development. conicet.gov.ar

These examples underscore the power of QSPR and QSAR modeling to provide deep, predictive insights into the behavior of this compound and its analogs. By correlating specific, calculable structural features with macroscopic properties and biological activities, these models serve as a critical tool for the rational design of new molecules with optimized characteristics for a wide range of applications.

Investigation of Molecular Biological Activities and Target Interactions of Thiophenecarboxamide Derivatives

Enzyme Inhibition Studies at the Molecular Level

Thiophenecarboxamide derivatives have been extensively studied for their ability to interact with and inhibit various enzymes, playing crucial roles in cellular signaling, nucleotide biosynthesis, and lipid metabolism.

Kinases are pivotal enzymes in signal transduction pathways, and their dysregulation is often linked to diseases like cancer and inflammatory conditions. Thiophenecarboxamide derivatives have emerged as potent inhibitors of several key kinases.

IKK-2 (IκB Kinase 2): IKK-2 is a central kinase in the NF-κB signaling pathway, which regulates inflammation, immunity, and cell survival. Inhibition of IKK-2 is a promising strategy for treating inflammatory diseases. A notable thiophenecarboxamide derivative, 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide (TPCA-1), has been identified as a potent and selective inhibitor of human IKK-2 with an IC₅₀ value of 17.9 nM. nih.gov It demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory molecules regulated by NF-κB. nih.gov Another series, 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides, has also been reported to inhibit IKK-2. researchgate.net

Akt (Protein Kinase B): The Akt signaling pathway is crucial for cell proliferation, survival, and metabolism, and its hyperactivation is common in cancer. unifiedpatents.com Thiophenecarboxamide derivatives have been developed as potent Akt inhibitors. Afuresertib (GSK2110183), a thiophenecarboxamide derivative, is an orally bioavailable inhibitor of all three Akt isoforms and has been evaluated in clinical trials for hematologic malignancies. researchgate.netunifiedpatents.comgoogle.com Additionally, a series of 5-pyrrolopyridinyl-2-thiophenecarboxamides were discovered to be potent Akt inhibitors, with some compounds showing subnanomolar potency and inhibiting the phosphorylation of downstream targets like GSK3β. Current time information in Bangalore, IN.

CHK1 (Checkpoint Kinase 1): CHK1 is a critical mediator of the DNA damage response, arresting the cell cycle to allow for DNA repair. drugbank.comsmolecule.com Inhibiting CHK1 can enhance the efficacy of DNA-damaging cancer therapies. Thiophenecarboxamide ureas (TCUs) have been identified as a novel class of potent CHK1 inhibitors. drugbank.commdpi.com Through structure-based design, (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) was developed. drugbank.com AZD7762 is a potent and selective CHK1 inhibitor with an IC₅₀ of 5 nmol/L that abrogates DNA damage-induced cell cycle checkpoints and strongly potentiates the efficacy of chemotherapy agents in preclinical models. drugbank.comsmolecule.comnih.gov

JNK (c-Jun N-terminal Kinase): JNKs are involved in cellular responses to stress, inflammation, and apoptosis. eshonline.org Novel thiophene-3-carboxamide (B1338676) derivatives have been developed as dual inhibitors of JNK. These compounds are unique in that they appear to function as both ATP mimetics, binding to the ATP-binding site, and as JIP mimetics, interfering with the docking of scaffold proteins. eshonline.org The compound 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide was identified as a lead, leading to the development of derivatives with potent JNK inhibitory profiles both in vitro and in cells. eshonline.org

Table 1: Thiophenecarboxamide Derivatives as Kinase Inhibitors

Compound/Series NameTarget KinaseKey FindingsCitations
TPCA-1IKK-2Potent and selective inhibitor (IC₅₀ = 17.9 nM). nih.gov nih.gov
Afuresertib (GSK2110183)AktOrally bioavailable pan-Akt inhibitor; evaluated in clinical trials. unifiedpatents.comgoogle.com unifiedpatents.comgoogle.com
AZD7762CHK1Potent and selective inhibitor (IC₅₀ = 5 nmol/L); enhances chemotherapy efficacy. drugbank.comnih.gov drugbank.comnih.gov
Thiophene-3-carboxamidesJNKDual inhibitors acting as ATP and JIP mimetics. eshonline.org eshonline.org

The machinery of nucleotide synthesis is essential for DNA and RNA replication, making its enzymes attractive targets, particularly for antimicrobial agents.

Research has uncovered a class of thiophenecarboxamides that are active against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. drugbank.com Two lead compounds, 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide (7947882) and 3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide (7904688), were identified through phenotypic screening. drugbank.com Mechanistic studies revealed that these compounds are prodrugs, activated by the monooxygenase EthA within the bacterium. drugbank.com The activated metabolite of compound 7947882 was shown to directly inhibit the activity of CTP (cytidine triphosphate) synthetase, an enzyme encoded by the pyrG gene. drugbank.comsmolecule.com This enzyme is vital as it catalyzes the conversion of UTP to CTP, a necessary step for the biosynthesis of pyrimidine (B1678525) nucleotides. mdpi.com Pharmacological inhibition of PyrG severely disrupts DNA and RNA synthesis and other metabolic processes that require nucleotides, ultimately leading to bacterial death. drugbank.com Further computational modeling suggests that the active metabolite can also inhibit another essential enzyme, Pantothenate Kinase (PanK), presenting a potential dual-target approach to combatting Mtb. mdpi.comeshonline.org

Sphingomyelin (B164518) is a key component of cell membranes, and its synthesis is implicated in various diseases, including inflammatory conditions like dry eye disease (DED). google.com Sphingomyelin Synthase 2 (SMS2) is one of the enzymes responsible for the final step in sphingomyelin synthesis and is localized at the plasma membrane. google.comthescipub.com

A series of novel thiophene (B33073) carboxamide derivatives were designed and optimized as highly potent and selective inhibitors of SMS2. google.com One standout compound, designated 14l, exhibited an IC₅₀ of 28 nmol/L for SMS2 inhibition. google.com In vitro studies on human corneal epithelial cells showed that this compound provided significant protection against inflammation and apoptosis under stress conditions. google.com The mechanism involves reducing the expression of inflammatory markers and decreasing the levels of very long-chain sphingomyelin, highlighting SMS2 inhibition by thiophenecarboxamides as a novel therapeutic strategy. google.com

Calcium channels are critical for regulating intracellular calcium concentration, which governs a multitude of cellular processes. Modulating these channels is a therapeutic strategy for various cardiovascular and neurological conditions. While many known calcium channel blockers belong to other chemical classes, research has identified thiophenecarboxamide derivatives that can inhibit specific types of calcium channels.

A series of 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides were synthesized and evaluated as inhibitors of calcium-release-activated calcium (CRAC) channels. eshonline.org These channels are a subtype of store-operated channels essential for the activation of immune cells. Current time information in Bangalore, IN. The synthesized thiophenecarboxamide derivatives were found to be potent and selective inhibitors of CRAC channels over voltage-operated calcium (VOC) channels. eshonline.org This selectivity is significant, as non-selective modulation of VOC channels can lead to adverse effects in the nervous and cardiovascular systems. Current time information in Bangalore, IN. The potent and selective CRAC channel inhibition by these thiophenecarboxamide compounds suggests their potential use in treating inflammatory and autoimmune diseases. Current time information in Bangalore, IN.eshonline.org

Antimicrobial Research at the Cellular and Molecular Level

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Thiophenecarboxamides have demonstrated significant potential in this area.

The antibacterial activity of thiophenecarboxamide derivatives has been established against a range of bacteria, including significant pathogens.

As detailed in section 5.1.2, thiophenecarboxamide prodrugs like 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide are highly effective against Mycobacterium tuberculosis by inhibiting the essential enzyme CTP synthetase PyrG. drugbank.comsmolecule.com This mechanism is effective against replicating, non-replicating, and intracellular forms of the bacterium. drugbank.com

In addition to activity against Mtb, other thiophene-based compounds have shown broad-spectrum antibacterial potential. A thiophenyl-pyrimidine derivative, F20, was found to possess strong bactericidal activity, particularly against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). unifiedpatents.com Its mode of action was attributed to the effective inhibition of the FtsZ protein. FtsZ is a crucial protein in bacterial cell division, and its inhibition prevents the formation of the Z-ring, leading to filamentation and ultimately cell death. unifiedpatents.com

Furthermore, studies on other novel thiophene-2-carboxamide derivatives have confirmed their efficacy against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, indicating the versatility of this chemical scaffold in developing new antibacterial agents. nih.gov

Table 2: Antimicrobial Activity of Thiophenecarboxamide Derivatives

Compound/SeriesTarget Organism(s)Mechanism of ActionCitations
5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamideMycobacterium tuberculosisInhibition of CTP Synthetase (PyrG) after activation by EthA. drugbank.com drugbank.comsmolecule.com
Thiophenyl-pyrimidine derivative (F20)Gram-positive bacteria (incl. MRSA, VRE)Inhibition of FtsZ polymerization and bacterial cell division. unifiedpatents.com unifiedpatents.com
3-amino thiophene-2-carboxamidesS. aureus, B. subtilis, E. coli, P. aeruginosaGeneral antibacterial activity. nih.gov nih.gov

Antitubercular Activity and EthA-Mediated Activation Pathways

Thiophenecarboxamide derivatives have been identified as potent agents against Mycobacterium tuberculosis, including its replicating, non-replicating, and intracellular states. cornell.educrick.ac.uknih.gov A key aspect of their mechanism of action is the requirement for activation by the monooxygenase EthA. cornell.educrick.ac.uknih.govnih.gov This enzyme, encoded by the ethA gene (rv3854c), is also responsible for activating the second-line antitubercular drug ethionamide. nih.gov

Research has shown that certain thiophenecarboxamide derivatives act as prodrugs that are oxidized by EthA to form their active metabolites. cornell.educrick.ac.uknih.gov For instance, the active metabolite of 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide has been identified and shown to directly inhibit the CTP synthetase, PyrG. cornell.educrick.ac.uknih.gov Inhibition of PyrG disrupts essential metabolic processes, including DNA and RNA biosynthesis, by perturbing nucleotide metabolism. cornell.educrick.ac.uknih.gov

Mutants of M. tuberculosis resistant to these thiophenecarboxamide derivatives often harbor mutations in the ethA gene, confirming its crucial role in their activation. cornell.educrick.ac.uknih.gov This reliance on EthA for activation highlights a potential vulnerability, as mutations in this gene can confer cross-resistance to other drugs activated by the same pathway.

Table 1: Antitubercular Activity of Thiophenecarboxamide Derivatives

Compound Target Organism Key Findings
5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide Mycobacterium tuberculosis Active against replicating, non-replicating, and intracellular states. Activated by EthA to inhibit PyrG. cornell.educrick.ac.uknih.gov
N-(4-chlorophenyl)-5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide Mycobacterium tuberculosis Active against replicating and non-replicating states. Requires activation by the Baeyer-Villiger monooxygenase EthA. nih.gov

Antifungal Properties Research

In addition to their antitubercular effects, thiophenecarboxamide derivatives have been investigated for their antifungal properties. A study on novel pyrazole-thiophene carboxamide derivatives demonstrated their potential against various plant pathogenic fungi. sioc-journal.cn

Specifically, compounds were tested against a panel of six plant pathogenic fungi, with some exhibiting significant activity. For example, N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide showed notable activity against Rhizoctonia solani. sioc-journal.cn Similarly, N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide displayed inhibitory effects against Botrytis cinerea comparable to the fungicide thifluzamide. sioc-journal.cn Another derivative, N-(2-fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide, was effective against Fusarium graminearum. sioc-journal.cn The research suggests that the thiophenecarboxamide scaffold is a promising starting point for the development of new antifungal agents. sioc-journal.cn

Table 2: Antifungal Activity of Pyrazole-Thiophene Carboxamide Derivatives

Compound Pathogenic Fungi EC50 Value
N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide Rhizoctonia solani 11.6 µmol/L sioc-journal.cn
N-(2-fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide Fusarium graminearum 28.9 µmol/L sioc-journal.cn
N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide Botrytis cinerea 21.3 µmol/L sioc-journal.cn

Antiproliferative Activity Research in Cellular Systems

The antiproliferative effects of thiophenecarboxamide derivatives have been a significant area of cancer research. These compounds have been shown to impact cancer cells through various mechanisms, including the inhibition of spheroid formation, modulation of the cell cycle, induction of apoptosis, and interference with microtubule dynamics.

Effects on Cancer Cell Lines' Spheroid Formation

Three-dimensional (3D) tumor spheroids are considered more representative of in vivo tumors than traditional two-dimensional (2D) cell cultures. nih.gov Research has demonstrated that certain thiophenecarboxamide derivatives can disrupt the formation of these spheroids. nih.govresearchgate.net

In a study focusing on hepatocellular carcinoma, compounds were observed to interfere with the aggregation of Hep3B cancer cells, preventing them from forming compact, globular-shaped spheroids. nih.govresearchgate.net Specifically, two derivatives, referred to as 2b and 2e in the study, were shown to perturb the surface of the spheroids, leading to disorganized cell clusters. nih.gov This effect suggests a potential mechanism for inhibiting tumor growth and metastasis by disrupting the structural integrity of tumor microenvironments. The ability to form uniform and compact spheroids is often linked to the aggressiveness and drug resistance of tumors. facellitate.com

Modulation of Cell Cycle Progression

Thiophenecarboxamide derivatives have been found to exert their antiproliferative effects by modulating the progression of the cell cycle in cancer cells. semanticscholar.org The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. mdpi.com

Studies have shown that certain thiophenecarboxamide derivatives can cause an accumulation of cells in the sub-G1 phase and induce cell cycle arrest at the G2/M phase. semanticscholar.org This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating. The regulation of the cell cycle involves a complex interplay of cyclins and cyclin-dependent kinases (CDKs). mdpi.com The ability of these compounds to interfere with this process highlights their potential as anticancer agents. For instance, the progression through the G1 phase is controlled by factors like cyclin D1 and CDK4, which can be influenced by various signaling pathways. nih.gov

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many cancer cells evade apoptosis, leading to uncontrolled growth. Thiophenecarboxamide derivatives have been shown to induce apoptosis in various cancer cell lines. semanticscholar.orgresearchgate.netmdpi.com

The induction of apoptosis by these compounds can occur through both the extrinsic and intrinsic pathways. mdpi.com The extrinsic pathway is initiated by the binding of death ligands to their receptors, leading to the activation of caspases 8 and 10, which in turn activate executioner caspases like 3, 6, and 7. mdpi.com The intrinsic, or mitochondrial, pathway is regulated by the Bcl-2 family of proteins and is triggered by cellular stress, resulting in mitochondrial membrane depolarization and caspase activation. mdpi.com

Research has demonstrated that certain thiophenecarboxamide derivatives can significantly increase the activation of caspase-3/7 in cancer cells, a key step in the execution phase of apoptosis. semanticscholar.orgmdpi.com Furthermore, some derivatives have been observed to cause mitochondrial membrane depolarization, indicating the involvement of the intrinsic apoptotic pathway. mdpi.com For instance, the SHIP2 inhibitor AS1949490, a thiophene carboxamide derivative, has been shown to block H2O2-induced apoptosis in HepG2 cells. nih.gov

Interactions with Tubulin and Microtubule Dynamics

The cytoskeleton, particularly microtubules, plays a vital role in cell division, motility, and intracellular transport. institut-curie.org Microtubules are dynamic polymers of α- and β-tubulin, and their proper function is essential for cell viability. mdpi.com Several anticancer drugs target microtubule dynamics, either by stabilizing or destabilizing them.

Thiophenecarboxamide derivatives have been identified as inhibitors of tubulin polymerization, thereby disrupting microtubule dynamics. nih.govresearchgate.net These compounds can bind to the colchicine-binding site on tubulin, preventing its assembly into microtubules. researchgate.net Molecular dynamics simulations have shown that the thiophene ring of these derivatives plays a crucial role in their interaction with the tubulin pocket. researchgate.net By interfering with microtubule function, these compounds can arrest cells in mitosis, ultimately leading to cell death. The effect of these compounds on microtubule dynamics is a key aspect of their antiproliferative activity. researchgate.net

Anti-inflammatory Research at the Molecular Level

The anti-inflammatory properties of thiophenecarboxamide derivatives, including N-phenyl-3-thiophenecarboxamide, have been a subject of significant scientific investigation. Research at the molecular level has unveiled several mechanisms through which these compounds exert their effects, primarily by targeting key proteins and signaling pathways involved in the inflammatory cascade. These mechanisms include the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway, modulation of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and interaction with other novel targets.

Inhibition of the NF-κB Signaling Pathway

A pivotal mechanism underlying the anti-inflammatory action of thiophenecarboxamide derivatives is the inhibition of the NF-κB pathway. nih.gov This pathway is crucial in regulating the gene expression of numerous pro-inflammatory molecules, such as cytokines, chemokines, and adhesion molecules. google.comnih.gov The activation of NF-κB is a central event in the inflammatory response, and its inhibition is a key target for anti-inflammatory therapies. nih.gov

A critical step in the canonical NF-κB pathway is the activation of the IκB kinase (IKK) complex, which consists of IKKα and IKKβ subunits. ijbs.com IKKβ, in particular, is considered the more physiologically significant subunit for activating the inflammatory response. tandfonline.com Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex phosphorylates the inhibitory protein IκBα. ijbs.comnih.gov This phosphorylation marks IκBα for ubiquitination and subsequent degradation, allowing the NF-κB heterodimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govijbs.com

Research has identified specific thiophenecarboxamide derivatives as potent and selective inhibitors of IKK-2 (IKKβ). tandfonline.comresearchgate.net One of the most well-studied compounds is 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide (TPCA-1) . researchgate.net TPCA-1 has been shown to be a novel, potent, and selective inhibitor of human IKK-2 with an IC₅₀ value of 17.9 nM. researchgate.net Its inhibitory action prevents the phosphorylation of IκBα, thereby blocking the entire downstream cascade that leads to inflammation. researchgate.netresearchgate.net

The inhibition of the NF-κB pathway by thiophenecarboxamide derivatives leads to a significant reduction in the production of various pro-inflammatory cytokines and mediators. Studies have demonstrated that TPCA-1 inhibits the production of TNF-α, interleukin-6 (IL-6), and interleukin-8 (IL-8) in human monocytes stimulated by LPS. researchgate.net Similarly, in canine cardiac fibroblasts, TPCA-1 was shown to inhibit IL-1β-mediated IL-8 expression. researchgate.net Another thiophenecarboxamide derivative, 14l , exhibited a notable protective effect against inflammation by reducing the mRNA expression of Tnf-α, Il-1β, and Mmp-9 in corneal cells under stress conditions. nih.govnih.gov

Table 1: Inhibition of Pro-inflammatory Cytokine Production by Thiophenecarboxamide Derivatives

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Another significant anti-inflammatory mechanism of thiophenecarboxamide derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netnih.gov These enzymes are central to the metabolism of arachidonic acid, producing prostaglandins (B1171923) and leukotrienes, respectively, which are powerful inflammatory mediators. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target the COX enzymes (COX-1 and COX-2). researchgate.net

Molecular docking studies have supported the potential for thiophenecarboxamide derivatives to bind effectively to the active site of COX-2. ias.ac.in Research has led to the synthesis of various derivatives and their evaluation as inhibitors of both COX and LOX enzymes. For instance, a study on new 2,3,4-trisubstituted thiophene derivatives identified N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) as a potent and selective COX-2 inhibitor. nih.gov This compound showed a COX-2 IC₅₀ of 5.45 µM and a selectivity index of 8.37. nih.gov Furthermore, it demonstrated acceptable inhibitory activity against 5-LOX, suggesting a dual-action mechanism that could offer therapeutic advantages. nih.gov

Other research into thiazole (B1198619) carboxamide derivatives also highlights the potential for this class of compounds to act as COX inhibitors. acs.org Compound 2b from one such study showed potent inhibition of both COX-1 (IC₅₀ = 0.239 µM) and COX-2 (IC₅₀ = 0.191 µM). acs.org

Table 2: COX/LOX Inhibition by Thiophenecarboxamide and Related Derivatives

*N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide**Thiazole carboxamide derivative

Novel Molecular Targets

Beyond the well-established NF-κB and COX/LOX pathways, research has uncovered novel molecular targets for thiophenecarboxamide derivatives. One such target is Sphingomyelin Synthase 2 (SMS2), an enzyme involved in the synthesis of sphingomyelin. nih.govnih.gov Elevated levels of sphingomyelin and pro-inflammatory cytokines have been observed in dry eye disease. nih.gov A novel thiophenecarboxamide derivative, 14l , was identified as a highly potent and selective SMS2 inhibitor (IC₅₀ = 28 nmol/L). nih.govnih.gov Its inhibitory activity on SMS2 was linked to a protective, anti-inflammatory effect on human corneal epithelial cells, highlighting a new therapeutic strategy for certain inflammatory conditions. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for Thiophenecarboxamide Scaffolds

Impact of Substituent Variation on Biological Activity

The biological activity of N-phenyl-3-thiophenecarboxamide and its analogs is highly sensitive to the nature and position of substituents on both the phenyl and thiophene (B33073) rings, as well as modifications to the connecting carboxamide linkage.

The phenyl ring of the this compound scaffold is a key site for modification to modulate biological activity. SAR studies have shown that the electronic nature and steric bulk of substituents can have a profound impact on potency.

For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, specific substitutions on the phenyl ring were found to be critical for inhibitory activity. nih.gov The introduction of a chlorine atom at the 2- or 3-position of the benzene (B151609) ring resulted in compounds with good inhibitory properties. nih.gov However, placing a chlorine at the 4-position led to a significant decrease in activity. nih.gov This suggests that the substitution pattern on the phenyl ring plays a crucial role in the molecule's interaction with the target protein. Larger substituents such as bromine, isopropyl, or phenyl at the 4-position were also not well-tolerated, indicating that steric hindrance in this region is detrimental to activity. nih.gov

In other studies focused on anticancer agents, the presence of electron-donating groups, such as methoxy (B1213986) groups, on the phenyl ring was found to be favorable. Thiophenecarboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4) showed that polymethoxyphenyl groups are effective for anticancer activity, likely because they mimic the trimethoxyphenyl moiety of CA-4, which is crucial for its biological function. nih.govmdpi.com Conversely, research into other anticancer thiophene derivatives revealed that electron-withdrawing groups, like a nitro group at the fourth position of the phenyl ring, can enhance antitumor activity. sci-hub.se The addition of a second chloro substituent to create a 3,4-dichloro substituted compound also yielded an active derivative. sci-hub.se

These findings highlight that the optimal substitution on the phenyl ring is target-dependent. Both electron-donating and electron-withdrawing groups can enhance biological activity, and their effectiveness is dictated by the specific molecular interactions within the binding site of the target protein. sci-hub.senih.gov

SubstituentPosition(s)Observed Effect on Biological ActivityTarget Class/Compound SeriesReference
Chlorine (Cl)2 or 3Good inhibitory activityJNK Inhibitors nih.gov
Chlorine (Cl)4Decreased activityJNK Inhibitors nih.gov
Bromine (Br), Isopropyl, Phenyl4Not tolerated; decreased activityJNK Inhibitors nih.gov
Methoxy (OCH₃) groupsVariousEffective for anticancer activityCA-4 Biomimetics nih.govmdpi.com
Nitro (NO₂)4Enhanced antitumor activityAnticancer Thiazole (B1198619) Derivatives sci-hub.se
Methyl (CH₃)paraHighest anti-proliferative potencyAnticancer Agents sci-hub.se

The thiophene ring serves as the central scaffold, and its substitution pattern is critical for maintaining the correct geometry and electronic properties for biological activity. Research has generally shown that the thiophene ring is less tolerant of substitutions compared to the phenyl ring.

In the context of JNK inhibitors, substitutions on the thiophene ring at the 4- or 5-positions with methyl groups, or at both positions with dimethyl groups, resulted in less active compounds compared to the unsubstituted analog. nih.gov This suggests that the unsubstituted thiophene core is optimal for fitting into the binding site of JNK1. nih.gov The introduction of bulky groups on the thiophene ring may cause steric clashes that disrupt favorable interactions with the target enzyme. nih.gov

The position of the carboxamide group on the thiophene ring is also paramount. Moving the carboxamide from the 3-position to the 5-position on the thiophene ring resulted in a complete loss of JNK1 inhibitory activity. nih.gov This underscores the importance of the specific regioisomer for proper orientation within the active site.

Substituent/ModificationPosition(s)Observed Effect on Biological ActivityTarget Class/Compound SeriesReference
Methyl (CH₃)4 or 5Reduced inhibitory activityJNK Inhibitors nih.gov
Dimethyl4 and 5Reduced inhibitory activityJNK Inhibitors nih.gov
Unsubstituted-Optimal for activityJNK Inhibitors nih.gov
Carboxamide group moved5Complete loss of activityJNK Inhibitors nih.gov

Modifications to this linker have been shown to be largely detrimental to biological activity. For example, replacing the 3-carboxamide group on the thiophene ring with an acid, ester, or cyano group led to a significant loss of JNK1 inhibitory activity. nih.gov This indicates that the hydrogen-bonding capacity and the specific geometry of the carboxamide group are essential for molecular recognition by the target.

However, exploring regioisomers of the scaffold has proven to be a successful strategy. In the development of checkpoint kinase (CHK1) inhibitors, a class of compounds known as thiophenecarboxamide ureas (TCUs) was investigated. sci-hub.se An initial lead compound contained a carboxamide at the 3-position and a urea (B33335) at the 2-position of the thiophene ring (a 2-TCU). sci-hub.se Researchers envisioned that the regioisomer with the urea at the 3-position and the amide at the 2-position (a 3-TCU) could also bind effectively to CHK1, opening up new avenues for optimization. sci-hub.se This strategic modification of the linkage and its position on the thiophene ring led to the discovery of a potent clinical candidate, AZD7762. sci-hub.seacs.org

Stereochemical Influences on Molecular Recognition and Activity

Studies on thiophene-3-carboxamide (B1338676) derivatives have revealed that intramolecular hydrogen bonds can significantly lock the molecular conformation. researchgate.net For example, an N-H···N hydrogen bond can form a pseudo-six-membered ring, which reduces conformational flexibility and presents a more rigid structure to the biological target. researchgate.net This pre-organization of the ligand can be energetically favorable for binding.

Furthermore, steric repulsion between substituents on the phenyl and thiophene rings can influence the dihedral angle between the two aromatic systems. In one study, the dihedral angle between a 4-chlorophenyl group and the thiophene ring was significantly larger in an N-(2-methylphenyl) derivative compared to an N-(3-methylphenyl) derivative, indicating steric hindrance. researchgate.net This twisting of the molecular structure can alter how the compound fits into a binding pocket, thereby affecting its activity. The concepts of attractive non-bonded orbital interactions can also play a role in stabilizing specific conformations. rsc.org Therefore, controlling the stereochemistry and conformation is a key principle in the design of potent and selective thiophenecarboxamide-based inhibitors. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling and other ligand-based design methods are powerful computational tools used to identify the essential chemical features required for a molecule to bind to a specific biological target. mdpi.com A pharmacophore represents the ensemble of steric and electronic properties necessary to trigger or block a biological response. mdpi.com

This approach has been successfully applied to the thiophenecarboxamide scaffold. In one study, an integrated virtual screening approach using a support vector machine (SVM) and a pharmacophore model was employed to search for new Poly (ADP-ribose) polymerase-1 (PARP1) inhibitors. tandfonline.comnih.gov This screening identified a compound, GK01172, which possesses a thiophene carboxamide scaffold, as a potential new chemotype for PARP1 inhibition. tandfonline.comnih.govresearchgate.net This demonstrates the utility of pharmacophore models in identifying novel active compounds from large chemical libraries. researchgate.net

Similarly, pharmacophore-based database screening and molecular docking simulations led to the identification of N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as potent inhibitors of the Abl kinase. nih.gov These computational methods guided the selection of high-affinity ligands by predicting their binding modes and interaction patterns with the Abl catalytic site. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as CoMFA and CoMSIA, have also been used to analyze thiophenecarboxamide urea inhibitors of CHK1, providing detailed contour maps that show which regions of the molecule are sensitive to steric and electrostatic modifications. tcmsp-e.com

Rational Design Strategies for Targeted Modulation

Rational, structure-based design is a cornerstone of modern drug discovery, where knowledge of the three-dimensional structure of a biological target is used to design molecules that bind with high affinity and selectivity.

This strategy has been instrumental in the development of thiophenecarboxamide inhibitors. For example, the design of checkpoint kinase (CHK1) inhibitors was guided by X-ray crystal structures of the target protein in complex with initial hit compounds. sci-hub.seacs.org This structural information allowed researchers to target the ribose-binding pocket of CHK1, leading to the rational design of inhibitors with excellent potency and improved selectivity over other kinases. acs.org A similar structure-based optimization approach was used to develop selective inhibitors of the anti-apoptotic protein Mcl-1, starting from a 3-phenylthiophene-2-sulfonamide core. nih.gov

Fragment-based lead generation is another powerful rational design strategy that has been applied to this scaffold. nih.gov This method involves identifying small, biologically active fragments that bind to the target and then growing or linking them to create more potent lead compounds. This approach was used to design ortho-amino thiophene carboxamide derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov

Furthermore, thiophenecarboxamide derivatives have been rationally designed as biomimetics of natural products. By mimicking the core structural features of Combretastatin A-4 (CA-4), researchers have developed thiophene-based compounds that target tubulin polymerization, a validated anticancer strategy. nih.govmdpi.com The ultimate goal of these rational design strategies is to achieve targeted modulation of specific proteins, often by exploiting unique structural features or protein conformations to ensure selectivity and minimize off-target effects. nih.govrsc.org

Advanced Derivatives and Analogs of N Phenyl 3 Thiophenecarboxamide in Research

Synthesis and Evaluation of Hybrid Compounds

The strategy of creating hybrid molecules involves combining the thiophenecarboxamide scaffold with other pharmacologically active moieties to produce a single molecule with potentially synergistic or novel biological effects.

Researchers have successfully synthesized a series of thiophenecarboxamide-chalcone hybrids. researchgate.net These compounds were created through a Claisen-Schmidt condensation reaction and were evaluated for their potential as anti-inflammatory and antibacterial agents. researchgate.net The synthesis of these hybrids allows for the exploration of how the combination of the thiophene (B33073) ring, the amide linkage, and the α,β-unsaturated ketone system of chalcones influences biological activity. researchgate.net

Another area of exploration involves hybrid systems incorporating pyrazole (B372694) rings. For instance, a series of novel 1,3-diarylpyrazole derivatives containing a thiophene moiety linked via an amide bond has been synthesized and evaluated for anticancer activity. researchgate.net In this research, compounds such as (4-Benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-methanone showed a significant growth inhibitory effect on Raji and HL60 cancer cell lines, with GI50 values of 25.2 µM and 28.3 µM, respectively. researchgate.net Another potent derivative in this series, featuring a 4-trifluoromethylphenyl piperazine (B1678402) group at the amide position, also demonstrated strong activity against the same cell lines. researchgate.net These findings highlight the potential of combining the thiophene-carboxamide structure with other heterocyclic systems like pyrazole to develop new therapeutic agents. researchgate.net

Hybrid Compound ClassExample CompoundBiological ActivityResearch Focus
Thiophenecarboxamide-ChalconeChalcone derivatives of pyrimidinyl groupCytotoxic activities against various human cancer cell lines. researchgate.netAnticancer, Anti-inflammatory, Antioxidant researchgate.net
Thiophenecarboxamide-Pyrazole(4-Benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-methanoneGrowth inhibitory effect on Raji and HL60 cancer cells (GI50 25.2 µM and 28.3 µM). researchgate.netAnticancer researchgate.net

Exploration of Heterocyclic Fused Thiophenecarboxamide Systems

Fusing additional heterocyclic rings to the thiophenecarboxamide core creates rigid, polycyclic systems with distinct three-dimensional shapes, which can lead to enhanced binding affinity and selectivity for biological targets.

One synthetic approach to creating such fused systems is through photochemical reactions. The Mallory photoreaction of arylthienylethenes, for example, has been used to achieve photochemical oxidative cyclization, resulting in the formation of isomeric thieno-annelated polycyclic aromatic compounds. rsc.org This method allows for the synthesis of complex, fused heterocyclic systems built upon the thiophene nucleus. rsc.org

Research into thienopyrimidinedione derivatives has also been a fruitful area. These compounds, which are essentially fused systems of thiophene and pyrimidinedione, have been investigated for various pharmacological activities, including potential antihypertensive effects. acs.org The synthesis of such fused heterocycles often involves multi-step reactions starting from appropriately substituted thiophene precursors. acs.org The rigid structure of these molecules is a key feature in their interaction with biological targets.

Fused System TypeSynthetic MethodPotential ApplicationReference
Thieno-annelated PolycyclicsPhotochemical Oxidative CyclizationVaried optical and biological properties rsc.org
ThienopyrimidinedionesMulti-step chemical synthesisAntihypertensive agents acs.org

N-substituted Thiophenecarboxamide Analogs with Modified Phenyl Moieties

Systematic modification of the N-phenyl ring of N-phenyl-3-thiophenecarboxamide is a cornerstone of structure-activity relationship (SAR) studies. The nature, position, and number of substituents on the phenyl ring can dramatically influence the compound's pharmacokinetic and pharmacodynamic properties.

In the development of anticancer agents, researchers have synthesized and screened ortho-amino thiophene carboxamide derivatives with various substitutions on the N-phenyl ring. nih.gov These studies revealed that substitutions on the phenyl ring are crucial for cytotoxicity. nih.govsemanticscholar.org For example, the presence of an electron-withdrawing group, such as a bromo or chloro group, in the para position of the phenyl ring was found to be essential for significant cytotoxic activity against HepG-2 and HCT-116 cancer cell lines. nih.govsemanticscholar.org Specifically, compounds 5 (p-bromo substitution) and 6 (p-chloro substitution) were highly potent, with compound 5 showing 2.3-fold higher cytotoxicity than the reference drug Sorafenib against HepG-2 cells. nih.govsemanticscholar.org Conversely, analogs with electron-donating groups like methyl or methoxy (B1213986) groups at the para position generally showed reduced cytotoxicity. nih.gov

Similarly, another study focused on thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4 (CA-4). mdpi.com This work also highlighted the importance of the substitution pattern on the phenyl ring. The presence of two halogens at the ortho positions or a halogen at the para position of the phenyl ring led to improved anticancer activity against the Hep3B cancer cell line. mdpi.com

The utility of these analogs extends beyond cancer research. Substituted thiophenecarboxamides have also been investigated as antibacterial agents, particularly against plant pathogens like those from the Xanthomonas genus. google.com These studies also emphasize that the specific substituents on the aryl ring are key determinants of their biological efficacy. google.com

CompoundPhenyl Ring SubstitutionTarget Cell Line(s)Reported Activity (IC50)
Compound 5 p-BromoHepG-2, HCT-1161.92 µM (HepG-2), 7.83 µM (HCT-116) nih.govsemanticscholar.org
Compound 6 p-ChloroHepG-2, HCT-1163.51 µM (HepG-2), 3.13 µM (HCT-116) nih.govsemanticscholar.org
Compound 7 p-MethylHepG-2, HCT-11610.42 µM (HepG-2), 10.28 µM (HCT-116) nih.gov
Compound 10 p-NitroHepG-2, HCT-1169.71 µM (HepG-2), 5.12 µM (HCT-116) nih.govsemanticscholar.org
St. 2 3,4-dimethoxyHep3B7.66 µg/mL mdpi.com
Unsubstituted Analog (4) UnsubstitutedHepG-2, HCT-116Low cytotoxicity nih.gov

Future Research Directions and Unexplored Avenues for N Phenyl 3 Thiophenecarboxamide

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The demand for structurally diverse libraries of N-phenyl-3-thiophenecarboxamide derivatives for high-throughput screening necessitates the development of more efficient and sustainable synthetic strategies. While traditional methods have proven effective, future research will likely focus on innovative approaches that offer improved yields, reduced reaction times, and greater atom economy.

Microwave-assisted organic synthesis (MAOS) has already demonstrated its potential in accelerating the synthesis of thiophene (B33073) carboxamide derivatives. nih.gov Further exploration of MAOS, particularly in pressurized systems, could lead to even more rapid and scalable production of these compounds. nih.gov Additionally, the application of green chemistry principles, such as the use of environmentally benign solvents and catalysts, will be crucial in developing sustainable synthetic protocols.

Deeper Exploration of Molecular Targets and Pathways

While the anticancer and antimicrobial activities of some this compound derivatives have been established, a comprehensive understanding of their molecular targets and the signaling pathways they modulate is still in its infancy. ontosight.ai Future investigations should aim to elucidate the precise mechanisms of action of these compounds.

Key areas of focus include:

Kinase Inhibition: Many thiophene derivatives have shown promise as kinase inhibitors, which are critical regulators of cellular processes often dysregulated in diseases like cancer. ontosight.ai Identifying the specific kinases targeted by this compound analogs will be a significant step forward.

Tubulin Polymerization: Some thiophene carboxamides act as biomimetics of Combretastatin A-4, a potent inhibitor of tubulin polymerization. nih.gov Further studies are needed to understand the structure-activity relationships that govern this interaction and to optimize compounds for enhanced anti-mitotic activity.

Enzyme Inhibition: Thiophene-2-carboxamides have been investigated as potential inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B) and sphingomyelin (B164518) synthase 2 (SMS2). mdpi.comnih.gov Expanding the scope of enzymatic targets for this compound derivatives could unveil new therapeutic applications.

Advanced Computational Approaches for Predictive Modeling

In silico methods are becoming indispensable tools in modern drug discovery. Advanced computational approaches can accelerate the identification and optimization of lead compounds by predicting their biological activity and pharmacokinetic properties. For this compound, these methods can be applied to:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the chemical structure of this compound derivatives and their biological activity. nih.gov This allows for the rational design of more potent compounds.

Molecular Docking: Molecular docking simulations can predict the binding orientation and affinity of this compound analogs to their biological targets. nih.govsci-hub.se This provides valuable insights into the molecular basis of their activity and can guide the design of derivatives with improved binding characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between this compound derivatives and their target proteins, offering a deeper understanding of the stability and dynamics of the complex. tandfonline.com

Pharmacophore Modeling: This technique can identify the essential three-dimensional arrangement of chemical features required for biological activity, aiding in the virtual screening of large compound libraries to identify new potential hits. tandfonline.com

Design of Highly Selective and Potent Molecular Probes

The development of highly selective and potent molecular probes based on the this compound scaffold is crucial for studying biological processes and validating drug targets. These probes can be designed to "turn on" or change their fluorescence properties upon interacting with a specific target, allowing for real-time visualization of molecular events within cells. rsc.orgresearchgate.netnih.gov

Future research in this area could focus on designing probes for:

Specific Enzymes: Creating probes that are selectively activated by enzymes implicated in disease could provide powerful diagnostic tools.

Receptors: Probes that bind to specific receptors can help in understanding receptor function and in screening for new receptor-modulating drugs.

Metal Ions: The development of fluorescent chemosensors for detecting specific metal ions has significant applications in environmental monitoring and biological imaging. researchgate.netnih.gov

Investigation of Emerging Biological Activities

The therapeutic potential of this compound is not limited to its established anticancer and antimicrobial effects. The versatility of this scaffold suggests that its derivatives may possess a wide range of other biological activities. Future screening efforts should explore:

Anti-inflammatory Activity: Given the role of inflammation in numerous diseases, identifying this compound derivatives with anti-inflammatory properties could open up new therapeutic avenues.

Antiviral Activity: The ongoing threat of viral infections highlights the need for novel antiviral agents. Screening this compound libraries against a panel of viruses could lead to the discovery of new antiviral leads.

Neurological Disorders: The ability of small molecules to cross the blood-brain barrier makes them attractive candidates for treating neurological disorders. Investigating the potential of this compound derivatives to modulate targets in the central nervous system is a worthy pursuit.

Insecticidal Activity: Some phenylthiophenecarboxamide derivatives have shown promise as antagonists of insect olfactory receptors, suggesting their potential as novel insect control agents. plos.orgarchive.org

Multicomponent Reaction Strategies for Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to generating large and diverse chemical libraries. dntb.gov.uaresearchgate.netmdpi.comeurekaselect.comrug.nl Applying MCRs to the synthesis of this compound derivatives would enable the rapid exploration of a vast chemical space.

The Gewald reaction, a well-known MCR for the synthesis of polysubstituted thiophenes, could be a particularly valuable tool. nih.gov By systematically varying the starting materials in these reactions, researchers can generate extensive libraries of this compound analogs for biological screening, significantly accelerating the discovery of new bioactive compounds. dntb.gov.uaresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.